molecular formula C18H16N4O2 B2409419 N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide CAS No. 312755-07-0

N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide

Cat. No.: B2409419
CAS No.: 312755-07-0
M. Wt: 320.352
InChI Key: ADAIDEJRQDIPQF-UHFFFAOYSA-N
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Description

N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide is a synthetic organic compound belonging to the class of imidazole derivatives This compound is characterized by the presence of phenyl and p-tolyl groups attached to the imidazole ring, along with two carboxamide groups at the 4 and 5 positions of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of Phenyl and p-Tolyl Groups: The phenyl and p-tolyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate phenyl and p-tolyl halides.

    Formation of Carboxamide Groups: The carboxamide groups can be introduced through the reaction of the imidazole derivative with phosgene or other carbonylating agents, followed by the reaction with ammonia or primary amines.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of imidazole derivatives with reduced functional groups.

    Substitution: The phenyl and p-tolyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents for substitution reactions include halides, sulfonates, and organometallic reagents.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, leading to modulation of biochemical pathways and cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide can be compared with other imidazole derivatives, such as:

    N4-phenyl-N5-(m-tolyl)-1H-imidazole-4,5-dicarboxamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

    N4-phenyl-N5-(o-tolyl)-1H-imidazole-4,5-dicarboxamide: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.

    N4-phenyl-N5-(p-chlorophenyl)-1H-imidazole-4,5-dicarboxamide: Similar structure but with a p-chlorophenyl group instead of a p-tolyl group.

Properties

IUPAC Name

5-N-(4-methylphenyl)-4-N-phenyl-1H-imidazole-4,5-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-12-7-9-14(10-8-12)22-18(24)16-15(19-11-20-16)17(23)21-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,20)(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAIDEJRQDIPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N=CN2)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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